molecular formula C11H13ClN2O2 B15191338 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride CAS No. 103124-98-7

1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride

Cat. No.: B15191338
CAS No.: 103124-98-7
M. Wt: 240.68 g/mol
InChI Key: PMTRRXKEMGZQIL-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride is a chemical compound with the molecular formula C11H13ClN2O2. It is known for its unique structure, which includes an imidazole ring fused with a benzodioxole moiety.

Preparation Methods

The synthesis of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride involves several steps. One common synthetic route includes the reaction of 1,3-benzodioxole with an appropriate imidazole precursor under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity .

Chemical Reactions Analysis

1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride can be compared with other similar compounds, such as:

    2-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1H-imidazole: This compound shares a similar structure but lacks the hydrochloride moiety.

    2-Imidazoline, 2-(3,4-(methylenedioxy)benzyl)-, monohydrochloride:

These comparisons highlight the unique features and potential advantages of this compound in various scientific and industrial applications.

Properties

CAS No.

103124-98-7

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-9-10(15-7-14-9)5-8(1)6-11-12-3-4-13-11;/h1-2,5H,3-4,6-7H2,(H,12,13);1H

InChI Key

PMTRRXKEMGZQIL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

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